(2-Cyano-6-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Cyano-6-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-6-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and are carried out under mild conditions to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-6-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(2-Cyano-6-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-6-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles . In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid: These compounds have formyl groups instead of cyano and cyclopropyl groups, leading to different reactivity and applications.
Uniqueness: (2-Cyano-6-cyclopropylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyano group can enhance its electron-withdrawing properties, while the cyclopropyl group can introduce steric effects that impact its behavior in various reactions .
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-cyano-6-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-2-1-3-9(7-4-5-7)10(8)11(13)14/h1-3,7,13-14H,4-5H2 |
InChI Key |
OUYJVCGIMFRKTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C2CC2)C#N)(O)O |
Origin of Product |
United States |
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